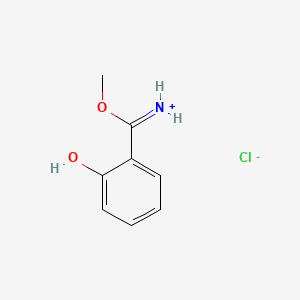![molecular formula C17H29Si2 B14591180 (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl CAS No. 61211-91-4](/img/structure/B14591180.png)
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl is a complex organosilicon compound This compound features a unique structure that combines a dimethylbutenyl group, a methyl group, and a trimethylsilyl-substituted phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl typically involves multiple steps:
Formation of the Dimethylbutenyl Group: This can be achieved through the alkylation of a suitable precursor, such as 2,3-dimethylbut-3-en-1-ol, using a strong base like sodium hydride (NaH) and an alkyl halide.
Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the reaction of a trimethylsilyl-substituted phenyl halide with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Coupling with Silicon: The final step is the coupling of the dimethylbutenyl and trimethylsilyl-substituted phenyl groups with a silicon source, such as chlorosilane, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced silanes
Substitution: Formation of substituted organosilicon compounds
Applications De Recherche Scientifique
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl involves its interaction with molecular targets through its functional groups. The silicon atom can form strong bonds with various elements, facilitating the formation of stable complexes. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The dimethylbutenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dimethylbut-3-en-1-yl)(methyl)phenylsilyl: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methylphenyl]silyl: Similar structure but without the trimethylsilyl substitution, affecting its chemical properties.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-trimethylsilylphenyl]silyl: Contains a trimethylsilyl group but differs in the position of substitution on the phenyl ring.
Uniqueness
The presence of the trimethylsilyl group in (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
Propriétés
Numéro CAS |
61211-91-4 |
|---|---|
Formule moléculaire |
C17H29Si2 |
Poids moléculaire |
289.6 g/mol |
InChI |
InChI=1S/C17H29Si2/c1-13(2)15(4)12-18(5)16-10-9-14(3)11-17(16)19(6,7)8/h9-11,15H,1,12H2,2-8H3 |
Clé InChI |
GPONNCPXRNGJDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[Si](C)CC(C)C(=C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


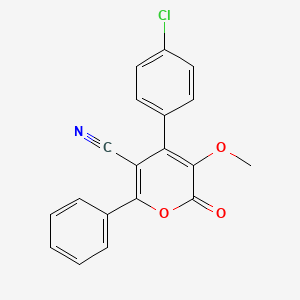

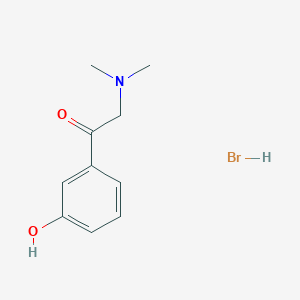
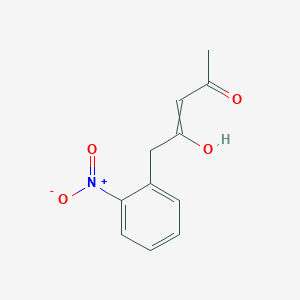

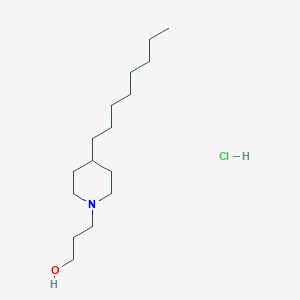
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
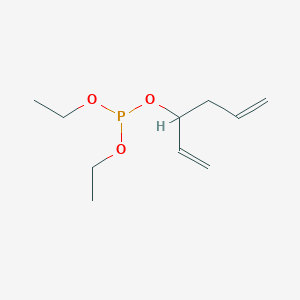
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
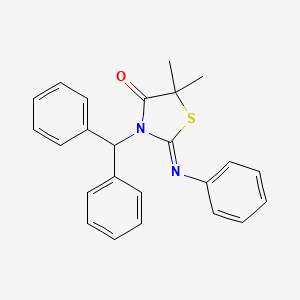

![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)

